molecular formula C14H19NO2 B1524010 N-Boc-2-phenylcyclopropylamine CAS No. 92644-77-4

N-Boc-2-phenylcyclopropylamine

Cat. No.: B1524010
CAS No.: 92644-77-4
M. Wt: 233.31 g/mol
InChI Key: MBZAGPLGLMIZOL-UHFFFAOYSA-N
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Description

N-Boc-2-phenylcyclopropylamine, also known as tert-butyl N-(2-phenylcyclopropyl)carbamate, is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. This compound is a derivative of cyclopropylamine and is commonly used in organic synthesis and research due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The compound can be synthesized by reacting 2-phenylcyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

  • Cyclization: Another method involves the cyclization of phenylacetonitrile derivatives followed by reduction and Boc protection.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow chemistry and automated systems to enhance efficiency and safety.

Types of Reactions:

  • Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine.

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Substitution: this compound can participate in nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Deprotection: TFA, HCl, and other strong acids.

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or chromium(VI) compounds.

  • Substitution: Electrophiles such as alkyl halides and various nucleophiles.

Major Products Formed:

  • Deprotection: Free amine derivatives.

  • Oxidation: Oxidized cyclopropylamine derivatives.

  • Substitution: Substituted cyclopropylamine derivatives.

Scientific Research Applications

N-Boc-2-phenylcyclopropylamine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Boc-2-phenylcyclopropylamine exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

N-Boc-2-phenylcyclopropylamine is unique due to its Boc-protected cyclopropylamine structure. Similar compounds include:

  • 2-Phenylcyclopropylamine: Lacks the Boc protection, making it more reactive.

  • N-Boc-2-phenylpropylamine: Similar structure but with a propyl group instead of cyclopropyl.

  • N-Boc-2-phenylethylamine: Similar structure but with an ethyl group instead of cyclopropyl.

These compounds differ in their reactivity and applications, with the Boc group providing stability and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl N-(2-phenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAGPLGLMIZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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